N,5-dimethyl-1H-pyrazol-3-amine
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Overview
Description
N,5-dimethyl-1H-pyrazol-3-amine: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
N,5-dimethyl-1H-pyrazol-3-amine is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities , suggesting that their targets may be associated with the life cycle of these pathogens.
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that this compound may interact with its targets in a similar manner, leading to changes that inhibit the growth or survival of the pathogens.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of related compounds , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of these pathogens.
Pharmacokinetics
The compound is known to be a white to light yellow crystalline solid and is highly soluble in some organic solvents such as ethanol and dimethylformamide . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities . This suggests that this compound may exert similar effects, potentially leading to the inhibition of pathogen growth or survival.
Action Environment
It’s known that the compound has a high stability at room temperature . This suggests that it may retain its efficacy under a range of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,5-dimethyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with 1,3-diketones under acidic or basic conditions . The reaction conditions can vary, but often involve heating the reactants in a solvent such as ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions: N,5-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce alkyl, aryl, or acyl groups .
Scientific Research Applications
Chemistry: N,5-dimethyl-1H-pyrazol-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents .
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals. Its versatility in chemical reactions makes it valuable for various industrial applications .
Comparison with Similar Compounds
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- 1,3-dimethyl-1H-pyrazol-5-amine
- 4-amino-3,5-dimethyl-1H-pyrazole
Uniqueness: N,5-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N,5-dimethyl-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-4-3-5(6-2)8-7-4/h3H,1-2H3,(H2,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYRPJIYGAPVJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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